Tubulin inhibitor 32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

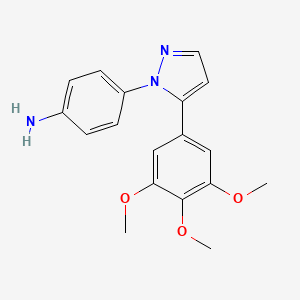

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-[5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]aniline |

InChI |

InChI=1S/C18H19N3O3/c1-22-16-10-12(11-17(23-2)18(16)24-3)15-8-9-20-21(15)14-6-4-13(19)5-7-14/h4-11H,19H2,1-3H3 |

InChI Key |

WUKGECOHTOGGGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC=NN2C3=CC=C(C=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 32

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 32, a novel diaryl heterocyclic derivative with potent anticancer properties. This compound, identified as compound 6y in the primary literature, demonstrates significant inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] With promising in vitro and in vivo activity, particularly against colon cancer, and favorable metabolic stability, this compound represents a compelling lead compound for the development of new anticancer therapeutics.

Introduction

The microtubule cytoskeleton, a dynamic network of protein filaments composed of α- and β-tubulin heterodimers, is a critical component in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are among the most effective and widely used anticancer drugs. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).

This compound belongs to the class of microtubule-destabilizing agents that act by inhibiting tubulin polymerization. This guide provides a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and the methodologies used for its biological characterization.

Discovery and Rationale

This compound was developed through a rational drug design approach aimed at identifying novel heterocyclic compounds that target the colchicine-binding site of β-tubulin. The design strategy focused on creating diaryl heterocyclic analogues with potent tubulin polymerization inhibitory activity. Compound 6y , referred to herein as this compound, emerged as a lead candidate due to its significant antiproliferative effects against various cancer cell lines.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the formation of a pyrazole intermediate followed by coupling with a substituted aniline. The following is a detailed protocol for its synthesis.

Synthesis of Intermediate 1: 1-(3,4,5-trimethoxyphenyl)ethan-1-one

A detailed experimental protocol for this initial step was not available in the primary reference. However, a general procedure for the acylation of 1,2,3-trimethoxybenzene can be followed.

Synthesis of Intermediate 2: (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

To a solution of 1-(3,4,5-trimethoxyphenyl)ethan-1-one in an appropriate solvent, dimethylformamide dimethyl acetal (DMF-DMA) is added. The reaction mixture is heated under reflux for a specified period. Upon cooling, the product is isolated by filtration and can be purified by recrystallization.

Synthesis of Intermediate 3: 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Hydrazine hydrate is added to a solution of (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in a suitable solvent like ethanol. The mixture is heated under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified.

Final Synthesis of this compound (Compound 6y): 2-(3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline

To a solution of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and 1-fluoro-2-nitrobenzene in a solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The reaction mixture is stirred at an elevated temperature. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated. The resulting nitro-compound is then reduced to the corresponding aniline, this compound. A common method for this reduction is using stannous chloride in an acidic medium. The final product is purified by column chromatography.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its mechanism of action is centered on the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| HCT-116 | Colon Cancer | 2.65[1] |

| HepG2 | Liver Cancer | 1.54 |

| SW480 | Colon Cancer | 37.53 |

| HeLa | Cervical Cancer | 24.61 |

| MDA-MB-231 | Breast Cancer | 11.41 |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (μM) |

| This compound | 10.9[1] |

Table 3: Metabolic Stability

| Microsomes | T1/2 (min) |

| Human Liver | 106.2[1] |

| Rat Liver | 6.9 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 μM) for 48-72 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP is prepared.

-

Compound Addition: this compound or a control compound (e.g., colchicine as a positive control, DMSO as a negative control) is added to the reaction mixture.

-

Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time (e.g., for 60 minutes) using a spectrophotometer.

-

Data Analysis: The IC50 value for tubulin polymerization inhibition is determined from the concentration-dependent inhibition of the polymerization rate.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining and Western Blot)

-

Annexin V-FITC/PI Staining:

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested.

-

Staining: Cells are washed and resuspended in binding buffer, then stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis:

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

This compound disrupts microtubule dynamics, leading to a cascade of cellular events that culminate in apoptosis. The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound.

Caption: Workflow for the discovery and evaluation of this compound.

Conclusion

This compound is a promising novel anticancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its potent in vitro activity, coupled with its efficacy in a preclinical in vivo model and good metabolic stability, underscores its potential for further development as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the synthesis and biological characterization of this and similar tubulin inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.

References

In-Depth Technical Guide: The Tubulin Binding Site of Tubulin Inhibitor 32

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of Tubulin Inhibitor 32, a diaryl heterocyclic compound with potent anticancer properties. This document details its binding site on the tubulin heterodimer, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts: Tubulin as an Anticancer Target

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly and disassembly are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death). This makes tubulin a well-established and highly validated target for anticancer drug development.

Tubulin inhibitors are broadly classified based on their binding site, with the three major domains being the colchicine site, the vinca alkaloid site, and the taxane site. This compound belongs to a class of compounds that interfere with microtubule polymerization, leading to their destabilization.

Binding Site of this compound

Based on its chemical structure as a diaryl heterocyclic derivative and consistent with findings for analogous compounds, This compound (compound 6y) is predicted to bind to the colchicine binding site on β-tubulin. This binding pocket is located at the interface between the α- and β-tubulin subunits.

Molecular docking studies of structurally similar diaryl heterocyclic compounds that bind to the colchicine site reveal key interactions that likely stabilize the binding of this compound. These interactions typically involve:

-

Hydrophobic interactions: The diaryl moieties of the inhibitor are expected to form hydrophobic interactions with amino acid residues lining the colchicine pocket.

-

Hydrogen bonding: Specific functional groups on the heterocyclic core and its substituents can form hydrogen bonds with key residues within the binding site, such as Cys-241, Thr-179, and Asn-101, further anchoring the inhibitor.

The binding of this compound to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, thus leading to a net depolymerization of the microtubule network.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 2.65 |

| HepG2 | Liver Cancer | 1.54 |

| SW480 | Colon Cancer | 37.53 |

| HeLa | Cervical Cancer | 24.61 |

| MDA-MB-231 | Breast Cancer | 11.41 |

Table 2: Tubulin Polymerization Inhibition by this compound

| Assay | IC50 (µM) |

| In vitro tubulin polymerization | 10.9 |

Table 3: Metabolic Stability of this compound

| Microsome Source | Half-life (T1/2, min) |

| Human Liver Microsomes | 106.2 |

| Rat Liver Microsomes | 6.9 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in DMSO)

-

Positive controls (e.g., colchicine, nocodazole)

-

Negative control (DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare the tubulin solution by resuspending purified tubulin in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add the fluorescent reporter dye according to the manufacturer's instructions.

-

Aliquot the tubulin solution into pre-chilled wells of the 96-well plate.

-

Add varying concentrations of this compound, positive controls, and the negative control (DMSO) to the respective wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).

-

The rate of polymerization is proportional to the rate of increase in fluorescence.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (IC50) Assay

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well, clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of the PI.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay

This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate the cell populations:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for the characterization of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

An In-depth Technical Guide on the Structural Basis of Tubulin Inhibitor 32 Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delves into the structural and molecular underpinnings of "Tubulin Inhibitor 32," a designation applied to several potent tubulin-targeting compounds in preclinical development. While not a single entity, these inhibitors share a common mechanism of disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document synthesizes the available data on representative molecules identified as this compound, focusing on their interaction with tubulin, the consequent cellular effects, and the experimental methodologies used for their characterization.

Introduction to Tubulin and Microtubule Dynamics

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization and depolymerization, a process critical for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules makes them a prime target for anticancer drug development. Tubulin inhibitors interfere with this process, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the most well-characterized being the colchicine, vinca alkaloid, and taxane binding sites.

"this compound": A Class of Potent Antimitotic Agents

The designation "this compound" has been used to describe several distinct chemical entities in scientific literature, including the hemiasterlin analog HTI-286 and various indole-acrylamide derivatives. Although their chemical structures differ, they converge on the same molecular target: the tubulin protein. Their primary mechanism of action is the inhibition of microtubule polymerization, which triggers a cascade of events culminating in cancer cell death.

Mechanism of Action

The key activities of compounds referred to as this compound include:

-

Inhibition of Tubulin Polymerization: These compounds bind to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics is the primary cytotoxic mechanism.

-

Cell Cycle Arrest at G2/M Phase: By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, these inhibitors cause cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Structural Basis of Activity

The precise structural basis of how "this compound" compounds exert their effects depends on their specific chemical scaffold and their binding site on the tubulin heterodimer.

HTI-286: A Vinca-Peptide Site Binder

HTI-286, a synthetic analog of the natural product hemiasterlin, is a potent tubulin inhibitor that has been designated as "this compound" in some contexts. While a crystal structure of HTI-286 in complex with tubulin is not publicly available, molecular docking studies, supported by experimental data from photoaffinity labeling, NMR, and structure-activity relationship (SAR) studies, have elucidated its likely binding mode. These studies suggest that HTI-286 binds to the vinca-peptide site on β-tubulin, at the interface with the α-tubulin of the adjacent dimer in a protofilament. This binding sterically hinders the proper alignment of tubulin dimers, thereby inhibiting microtubule elongation.

Indole-Acrylamide Derivatives: Colchicine Site Inhibitors

Several indole-acrylamide derivatives have also been referred to as "this compound." Docking studies of representative compounds from this class suggest that they bind to the colchicine binding site on β-tubulin. This pocket is located at the interface between the α- and β-tubulin monomers within a single heterodimer. Binding of these inhibitors to the colchicine site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro activities of representative compounds designated as "this compound."

| Compound Class | Cell Line | IC50 (Antiproliferative Activity) | IC50 (Tubulin Polymerization Inhibition) | Binding Site | Reference |

| HTI-286 | Multiple Human Tumor Cell Lines | Mean: 2.5 ± 2.1 nM | Not specified in provided abstracts | Vinca-Peptide Site | [1][2] |

| Indole-Acrylamide Derivative (3e) | Raji | 9.5 µM | 17 µM | Colchicine Site | |

| HL-60 | 5.1 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time (e.g., for 60 minutes).

-

The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. The IC50 value for polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity is measured by flow cytometry. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate DNA content.

Protocol:

-

Reagents and Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Reagents and Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing this compound.

Signaling Pathway of Tubulin Inhibition

Caption: Signaling cascade initiated by this compound.

Conclusion

The compounds collectively referred to as "this compound" represent a promising class of antimitotic agents with potent anticancer activity. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores their therapeutic potential. A detailed understanding of their structural interaction with tubulin at either the vinca-peptide or colchicine binding sites is crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these and other novel tubulin-targeting anticancer drugs.

References

An In-Depth Technical Guide to Early-Stage Research on Novel Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of early-stage research into novel tubulin inhibitors. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular functions, including mitosis, intracellular transport, and cell shape maintenance, making them a prime target for anticancer drug development.[1] This document details the classification of these inhibitors, their mechanisms of action, and the critical experimental protocols used for their evaluation. Quantitative data from recent studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to Tubulin and Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant polymerization and depolymerization, a process known as dynamic instability.[1] This equilibrium is essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis, or programmed cell death.[1] This mechanism forms the basis of action for a major class of anticancer agents.[1]

Classification of Tubulin Inhibitors

Tubulin inhibitors are broadly categorized into two main classes based on their effect on microtubule polymerization:

-

Microtubule-Stabilizing Agents: These agents, such as the taxanes (e.g., paclitaxel) and epothilones, enhance tubulin polymerization and prevent microtubule depolymerization. This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the mitotic spindle and causing cell cycle arrest.[2]

-

Microtubule-Destabilizing Agents: This class inhibits tubulin polymerization, leading to the disassembly of microtubules. These agents are further classified by their binding site on the tubulin dimer:

-

Colchicine Binding Site Inhibitors: A significant focus of current research, these compounds bind at the interface between the α- and β-tubulin monomers.[1] This binding prevents the conformational change required for tubulin to polymerize.[1] Many novel inhibitors are being developed to target this site due to their potential to overcome drug resistance.

-

Vinca Alkaloid Binding Site Inhibitors: These agents, such as vinblastine and vincristine, bind to the β-tubulin subunit at a site distinct from the colchicine site, inducing tubulin self-association into non-functional aggregates.

-

This guide will focus on the early-stage research of novel microtubule-destabilizing agents, particularly those targeting the colchicine binding site.

Quantitative Data on Novel Tubulin Inhibitors

The following tables summarize the in vitro activity of several recently developed novel tubulin inhibitors that target the colchicine binding site. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Table 1: Tubulin Polymerization Inhibition

| Compound ID | Chemical Class | Tubulin Polymerization IC50 (µM) | Reference |

| G13 | 2-aryl-4-amide-quinoline | 13.5 | [3][4] |

| Analogue 9 | 2-aryl-4-amide-quinoline | 25.3 | [4] |

| Analogue E27 | 2-aryl-4-amide-quinoline | 16.1 | [4] |

| Compound 44 | Dithiocarbamate-chalcone | 6.8 ± 0.6 | [5] |

| Compound 45 | Trimethoxychalcone | 2.2 | [5] |

| Compound 46 | Trimethoxychalcone | 2.8 | [5] |

| Compound 47 | Chalcone oxime | 1.6 | [5] |

| Compound 7 | Colchicine B-ring analogue | 1.52 ± 0.18 | [5] |

| St. 17 | Indole derivative | 0.67 | [6] |

| St. 61 | Thiazole derivative | 1.20 | [6] |

| St. 54 | Naphthalene-thiazole | ~8 | [6] |

| St. 55 | Naphthalene-thiazole | 3.3 | [6] |

| St. 48 | Quinoline-pyrazole | 0.00911 | [6] |

| St. 49 | Quinoline-pyridone | 0.0105 | [6] |

Table 2: In Vitro Cytotoxicity (IC50/GI50 in µM)

| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| G13 | A549 | Lung | 0.81 | [3][4] |

| G13 | HCT116 | Colon | 0.65 | [3][4] |

| G13 | MCF-7 | Breast | 0.90 | [3][4] |

| G13 | MDA-MB-231 | Breast | 0.73 | [3][4] |

| Compound 44 | MCF-7 | Breast | 0.04 ± 0.01 | [5] |

| Compound 47 | A549 | Lung | 2.1 | [5] |

| Compound 47 | HeLa | Cervical | 3.5 | [5] |

| Compound 47 | MCF-7 | Breast | 3.6 | [5] |

| Compound 38 | SGC7901 | Gastric | 0.0123 ± 0.0016 | [5] |

| Compound 38 | KB | Oral | 0.0135 ± 0.0015 | [5] |

| Compound 38 | HT-1080 | Fibrosarcoma | 0.0251 ± 0.0020 | [5] |

| St. 18 | Various | - | Nanomolar range | [6] |

| St. 61 | MCF-7, HeLa, Ht29, A549 | Breast, Cervical, Colon, Lung | < 2 | [6] |

| St. 62 | MCF-7 | Breast | 1.14 µg/mL | [6] |

| St. 63 | MCF-7 | Breast | 2.41 µg/mL | [6] |

| St. 54 | Various | - | 1.42 | [6] |

| St. 55 | MCF-7, A549 | Breast, Lung | > 1 | [6] |

| St. 48/49 | MCF-7, HepG-2, HCT-116 | Breast, Liver, Colon | Significant activity | [6] |

| KX2-391 | - | - | IC50 determined | [7] |

| ON-01910 | - | - | IC50 determined | [7] |

| HMN-214 | - | - | IC50 determined | [7] |

Key Experimental Protocols

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized porcine or bovine brain tubulin (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a GTP solution (typically 10 mM) in buffer.

-

Prepare test compounds at various concentrations in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate, add the tubulin solution.

-

Add the test compound or vehicle control (e.g., DMSO) to the wells.

-

Initiate polymerization by adding GTP (final concentration ~1 mM) and transferring the plate to a spectrophotometer pre-warmed to 37°C.[8]

-

-

Data Acquisition:

-

Measure the change in absorbance (turbidity) at 340 nm or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes). An increase in absorbance/fluorescence indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot the absorbance/fluorescence versus time to generate polymerization curves.

-

The IC50 value is determined by plotting the extent of polymerization at a fixed time point (e.g., 60 minutes) against the logarithm of the inhibitor concentration.

-

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Properties of CAS Number 2923531-39-7 (Tubulin Inhibitor 32)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data associated with the compound identified by CAS number 2923531-39-7, commonly known as Tubulin Inhibitor 32. This potent, orally active small molecule has demonstrated significant potential as an anticancer agent through its targeted action on microtubule dynamics.

Chemical and Physical Properties

This compound, also referred to as compound 6y in seminal research, is a diaryl heterocyclic derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 2923531-39-7 |

| IUPAC Name | 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline |

| Molecular Formula | C₁₈H₁₉N₃O₃ |

| Molecular Weight | 325.36 g/mol |

| SMILES | COc1cc(c2cc[nH]n2c3ccc(N)cc3)cc(OC)c1OC |

| Appearance | White to off-white solid |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action is a clinically validated strategy for cancer therapy.

Signaling Pathway

The primary signaling pathway affected by this compound is the microtubule dynamics pathway, which is crucial for mitotic spindle formation and chromosome segregation during mitosis.

Caption: Mechanism of action of this compound.

Quantitative Data

The biological efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Cancer | 2.65 |

| HepG2 | Liver Cancer | 1.54[1] |

| SW480 | Colon Cancer | 37.53[1] |

| HeLa | Cervical Cancer | 24.61[1] |

| MDA-MB-231 | Breast Cancer | 11.41[1] |

Table 2: Tubulin Polymerization Inhibition

| Parameter | Value |

| IC₅₀ | 10.9 µM |

Table 3: Metabolic Stability

| Microsomes | Half-life (T₁/₂) (min) |

| Human Liver | 106.2[1] |

| Rat Liver | 6.9[1] |

Table 4: In Vivo Efficacy (HCT-116 Xenograft Model)

| Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| 50 | 44.1 |

| 100 | Not Reported |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 6y)

A detailed synthesis protocol for 4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)aniline is crucial for reproducibility. While the primary literature should be consulted for precise, step-by-step instructions, a general synthetic approach can be outlined.

Caption: General synthetic workflow for this compound.

In Vitro Anti-proliferative Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined using a dose-response curve fitting software.

Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of this compound on the polymerization of tubulin into microtubules.

Methodology:

-

Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.

-

Compound Addition: Different concentrations of this compound are added to the reaction mixture. Positive (e.g., colchicine) and negative (vehicle) controls are included.

-

Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate and extent of polymerization are analyzed, and the IC₅₀ for tubulin polymerization inhibition is calculated.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with different concentrations of the compound for a defined time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

In Vivo Antitumor Activity (HCT-116 Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: HCT-116 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 50 mg/kg) daily for a defined period. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound (CAS 2923531-39-7) is a promising preclinical candidate for cancer therapy. Its potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines, combined with its oral bioavailability and in vivo efficacy, warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. Always refer to the primary scientific literature for the most detailed and validated procedures.

References

Preclinical Data for Tubulin Inhibitor VERU-111: A Technical Guide

Disclaimer: Publicly available preclinical data for a compound specifically named "Tubulin inhibitor 32" could not be located. This document provides a detailed technical overview of the preclinical data for VERU-111 (Sabizabulin) , a well-characterized, orally bioavailable tubulin inhibitor, as a representative example. VERU-111 targets the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics.

Executive Summary

VERU-111 is a novel, orally active tubulin inhibitor that demonstrates potent anticancer activity in a variety of preclinical models. By binding to the colchicine site on β-tubulin, it disrupts microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] Notably, VERU-111 has shown efficacy in cancer models that are resistant to taxanes, a standard class of microtubule-targeting agents.[3][4] Its oral bioavailability and distinct mechanism of action make it a promising candidate for the treatment of various solid tumors, including those that have developed resistance to current chemotherapies.[5][6]

Mechanism of Action

VERU-111 functions by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][7] This disruption of the microtubule network is critical, as microtubules are essential for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][8] This mechanism is distinct from taxanes, which stabilize microtubules, and may explain VERU-111's activity in taxane-resistant cancers.[3][9]

Figure 1. Simplified signaling pathway of VERU-111's mechanism of action.

In Vitro Preclinical Data

VERU-111 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[3][8] Its efficacy extends to cell lines resistant to other chemotherapeutic agents, such as paclitaxel.[1]

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of VERU-111 has been determined in various cancer cell lines, highlighting its broad-spectrum activity.

| Cell Line | Cancer Type | IC50 (nM) | Comments |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 - 9.6 | Taxane-Sensitive |

| MDA-MB-468 | Triple-Negative Breast Cancer | 8.0 - 17.5 | Taxane-Sensitive |

| HCI-2-Luc2 | TNBC (Patient-Derived) | 11.89 | Treatment-Naïve |

| HCI-10-Luc2 | TNBC (Patient-Derived) | 10.78 | Taxane-Resistant |

| A549 | Lung Cancer | ~55.6 | Paclitaxel-Sensitive |

| A549/TxR | Lung Cancer | ~102.9 | Paclitaxel-Resistant |

| Panc-1 | Pancreatic Cancer | 25 (24h), 11.8 (48h) | - |

| AsPC-1 | Pancreatic Cancer | 35 (24h), 15.5 (48h) | - |

| A375 | Melanoma | 5.6 - 8.1 | - |

Table 1: Summary of in vitro anti-proliferative activity (IC50) of VERU-111 in various cancer cell lines. Data compiled from multiple sources.[3][8][10][11]

Induction of Apoptosis and Cell Cycle Arrest

Treatment with VERU-111 leads to a significant increase in the population of cells in the G2/M phase of the cell cycle.[1][3] This is followed by the induction of apoptosis, as evidenced by the increased expression of key apoptotic markers.

| Cell Line | Treatment | Effect |

| MDA-MB-231 | 10-100 nM VERU-111 | Concentration-dependent increase in G2/M phase cells.[12] |

| MDA-MB-468 | 10-100 nM VERU-111 | Concentration-dependent increase in G2/M phase cells.[12] |

| A549 | 100 nM VERU-111 | Significant G2/M arrest.[1] |

| A549/TxR | 100 nM VERU-111 | Significant G2/M arrest.[1] |

| MDA-MB-231 | 100 nM VERU-111 | Time-dependent increase in Annexin-V positive cells.[3] |

| All tested lines | Varies | Increased expression of cleaved Caspase-3 and cleaved PARP.[1][3] |

Table 2: Effects of VERU-111 on cell cycle progression and apoptosis markers.[1][3][12]

In Vivo Preclinical Data

Oral administration of VERU-111 has been shown to significantly inhibit tumor growth and metastasis in various xenograft models, including those resistant to taxanes.[13][14]

Xenograft Tumor Growth Inhibition

VERU-111 demonstrates dose-dependent tumor growth inhibition in multiple mouse models.

| Model | Cancer Type | Dosing | Result |

| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 12.5 mg/kg, oral | ~80% tumor growth inhibition, similar to paclitaxel.[10] |

| A549 Xenograft | Lung Cancer | Dose-dependent | Strong tumor growth inhibition, equally potent to paclitaxel.[1] |

| A549/TxR Xenograft | Lung Cancer | Dose-dependent | Significant tumor volume reduction; paclitaxel was ineffective.[1] |

| HCI-10 PDX Model | TNBC (Taxane-Resistant) | Oral | Significantly inhibited tumor growth and suppressed metastases.[3][15] |

| BT474 Xenograft | HER2+ Breast Cancer | 17 mg/kg, oral | Significantly inhibited tumor growth, more effective than paclitaxel.[16] |

Table 3: Summary of in vivo efficacy of VERU-111 in xenograft models.[1][3][10][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[17][18]

-

Treatment: Treat cells with serial dilutions of VERU-111 or control compounds and incubate for a specified period (e.g., 72 hours).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][20]

-

Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[17][18]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][19]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.

Figure 2. Experimental workflow for the MTT cell proliferation assay.

Western Blot for Apoptosis Markers

This technique is used to detect specific proteins (e.g., cleaved caspases, PARP) in a sample.

-

Cell Lysis: Treat cells with VERU-111 for the desired time, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.[21]

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved-caspase-3, anti-cleaved-PARP) overnight at 4°C.[22][23]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[21][22]

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and treatment of tumors in immunodeficient mice.

-

Cell Preparation: Culture and harvest the desired cancer cells (e.g., MDA-MB-231). Resuspend a specific number of cells (e.g., 1-5 million) in a suitable medium, often mixed with Matrigel to improve tumor take.[24]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[24][25]

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]

-

Treatment Administration: Administer VERU-111 (e.g., by oral gavage) or vehicle control according to the predetermined dosing schedule.[3][26]

-

Monitoring: Measure tumor volume (typically using calipers) and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.[10][25]

-

Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[10][25]

Conclusion

The preclinical data for VERU-111 strongly support its development as a novel anticancer agent. Its oral bioavailability, potent activity against a range of tumors, and efficacy in taxane-resistant models highlight its potential to address significant unmet needs in oncology.[5][10] The compound's well-defined mechanism of action, centered on the disruption of microtubule polymerization, provides a solid foundation for its clinical investigation.[1][8]

References

- 1. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]

- 5. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. LLC cells tumor xenograft model [protocols.io]

- 25. Mouse tumor xenograft model [bio-protocol.org]

- 26. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 32 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 32, also identified as compound 6y, is a potent, orally active small molecule inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and subsequent apoptosis, demonstrating significant anti-proliferative and anti-tumor activity.[1][2] These application notes provide detailed protocols for in vivo studies using this compound, based on preclinical evaluations in xenograft models.

Mechanism of Action

This compound exerts its anticancer effects by binding to tubulin and inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] The disruption of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in HCT-116 Xenograft Model [1]

| Animal Model | Tumor Type | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |

| Male Nude Mice (4-6 weeks old) | Human Colon Carcinoma (HCT-116) | This compound | 50 | Oral (p.o.) | Daily for 20 days | 44.1 | 27.0 |

| Male Nude Mice (4-6 weeks old) | Human Colon Carcinoma (HCT-116) | This compound | 100 | Oral (p.o.) | Daily for 20 days | Not Reported | Not Reported |

Table 2: In Vitro Activity and Metabolic Stability of this compound [1][2]

| Parameter | Cell Line / System | IC50 / T1/2 |

| Anti-proliferative Activity (IC50) | HepG2 | 1.54 µM |

| SW480 | 37.53 µM | |

| HeLa | 24.61 µM | |

| MDA-MB-231 | 11.41 µM | |

| Tubulin Polymerization Inhibition (IC50) | In Vitro Assay | 8.4 µM |

| Metabolic Stability (T1/2) | Human Liver Microsomes | 106.2 min |

| Rat Liver Microsomes | 6.9 min |

Experimental Protocols

This section provides a detailed methodology for an in vivo efficacy study of this compound based on published preclinical research.

Protocol 1: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a human colon cancer xenograft model.

Materials:

-

This compound (Compound 6y)

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

-

HCT-116 human colon carcinoma cells

-

Male nude mice (athymic, 4-6 weeks old)

-

Cell culture medium (e.g., McCoy's 5A) and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Calipers

-

Animal balance

-

Oral gavage needles

Methodology:

-

Cell Culture: Culture HCT-116 cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Acclimation: Acclimate male nude mice to the housing facility for at least one week prior to the experiment.

-

Tumor Cell Implantation:

-

Harvest HCT-116 cells during their logarithmic growth phase.

-

Wash cells with sterile PBS and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: V = (L x W^2) / 2.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

-

Administer this compound or vehicle control to the respective groups via oral gavage once daily.

-

The treatment duration is 20 consecutive days.[1]

-

-

Efficacy and Toxicity Assessment:

-

Continue to measure tumor volume and body weight every 2-3 days throughout the study.

-

At the end of the 20-day treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.

-

Monitor animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

-

-

Data Analysis:

-

Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

-

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: In vivo experimental workflow for evaluating this compound.

Caption: Mechanism of action for this compound leading to apoptosis.

References

Application Notes and Protocols: Tubulin Inhibitor HTI-286 (Compound 32) in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of HTI-286, a potent synthetic tubulin inhibitor, in oncology research. In various publications, HTI-286 has been referred to as compound 32 . It is a synthetic analogue of the natural marine product hemiasterlin.[1][2][3] HTI-286 has demonstrated significant anti-proliferative activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[1][2][4] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its characterization.

Mechanism of Action

HTI-286 exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2]

-

Binding Site: HTI-286 binds to the Vinca-peptide site on β-tubulin.[2][4]

-

Effect on Microtubules: It inhibits tubulin polymerization, leading to microtubule depolymerization.[1][2][4]

-

Cellular Consequences: The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death).[1][2][4]

A key advantage of HTI-286 is its ability to circumvent P-glycoprotein (P-gp) mediated drug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1][3]

Signaling Pathway and Mechanism of Action

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Targeting Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cell-based assays designed to investigate the inhibition of tubulin polymerization, a key mechanism for many anti-cancer drugs.

Introduction to Tubulin Polymerization and its Inhibition

Tubulin, a globular protein, is the fundamental building block of microtubules, which are essential components of the cytoskeleton.[1][2] Microtubules are dynamic structures that undergo continuous polymerization (growth) and depolymerization (shortening), a process crucial for various cellular functions, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[1][2]

The dynamic nature of microtubules makes them a prime target for anti-cancer therapies.[3] Tubulin inhibitors are compounds that interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[1][2] These inhibitors are broadly categorized into two main classes: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine analogues), which inhibit tubulin polymerization.[1][2][3]

This guide focuses on cell-based assays to identify and characterize compounds that inhibit tubulin polymerization.

Mechanism of Tubulin Polymerization Inhibition

Microtubule dynamics are tightly regulated. Tubulin dimers (composed of α- and β-tubulin) polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to form a hollow microtubule cylinder. This process is dependent on the binding of GTP to β-tubulin. Tubulin polymerization inhibitors disrupt this process by binding to tubulin subunits, preventing their assembly into microtubules.[2][4]

Caption: Mechanism of tubulin polymerization and its inhibition.

Key Cell-Based Assays

Several cell-based assays can be employed to assess the effect of compounds on tubulin polymerization. These assays provide complementary information, from visualizing microtubule structure to quantifying cellular outcomes like cell death and cell cycle arrest.

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information about the effects of a compound on microtubule structure.

Experimental Workflow:

Caption: Workflow for immunofluorescence analysis of microtubules.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound and a known tubulin polymerization inhibitor (e.g., nocodazole, colchicine) as a positive control. Include a vehicle-treated (e.g., DMSO) group as a negative control. Incubate for a duration relevant to the compound's expected mechanism of action (e.g., 16-24 hours).

-

Fixation: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[5]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular structures.[5]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[6]

-

Counterstaining (Optional): To visualize the nucleus, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of the microtubule network and nuclei.

-

Image Analysis: Analyze the images to assess changes in microtubule density, length, and organization.

Cell Viability and Cytotoxicity Assays

These assays measure the overall health of the cell population after compound treatment and are crucial for determining the cytotoxic potential of tubulin inhibitors. Commonly used assays include MTT and XTT.

Experimental Workflow:

Caption: General workflow for cell viability assays.

Detailed Protocol (MTT Assay):

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include positive and negative controls.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Detailed Protocol (XTT Assay): [7][8]

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 to 72 hours.

-

XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions immediately before use.[7]

-

XTT Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the XTT to a soluble orange formazan product.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Tubulin polymerization inhibitors typically cause an arrest of the cell cycle in the G2/M phase.[9] Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]

Experimental Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[10][12]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A (to prevent staining of RNA).[10][13] Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, while G2/M phase cells will have 4N DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables for easy comparison of different compounds and concentrations.

Table 1: Effect of Tubulin Inhibitors on Cell Viability

| Compound | Cell Line | Incubation Time (h) | IC50 (nM)[9] |

| Paclitaxel | HeLa | 19 | 13.4 |

| Abraxane® | HeLa | 19 | 8.037 |

| Nocodazole | - | - | - |

| Colchicine | - | - | - |

Table 2: Effect of Tubulin Inhibitors on Cell Cycle Distribution

| Compound | Concentration (nM) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle | 0 | HeLa | 60 | 25 | 15 |

| Paclitaxel | 10 | HeLa | ~20 | ~10 | ~70 |

| Nocodazole | - | - | - | - | - |

Logical Relationship of Assays: